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molecular formula C6H7BrO2 B042612 2-Bromocyclohexane-1,3-dione CAS No. 60060-44-8

2-Bromocyclohexane-1,3-dione

Cat. No. B042612
M. Wt: 191.02 g/mol
InChI Key: UBUJDMSDEQBNTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07576091B2

Procedure details

w To a solution of 2-bromo-cyclohexane-1,3-dione (20 g, 0.105 mol) in pyridine (150 mL) was added thioacetamide (7.9 g, 0.105 mol) and the mixture was stirred at 50° C. After 16 h the solvent was removed under vacuum. 10% aq NaCl solution (150 mL) was added and the product was extracted with CH2Cl2 (4×100 mL). The organic extracts were washed with additional 10% aq NaCl solution (2×100 mL) before being dried, filtered, and concentrated under vacuum. The dark viscous oil obtained was purified using a Kugelrohr distillation unit to afford the product as a yellow oil (6.97 g, 40%): 1H-NMR (CDCl3): δ 3.02 (t, 2H, J 6.1, CH2), 2.75 (s, 3H, CH3), 2.61 (t, 2H, J 6.1, CH2), 2.21 (qu, 2H, J 6.1, CH2). 13C-NMR (CDCl3): δ 192.1, 173.3, 166.8, 130.9, 37.8, 27.1, 23.1, 20.0. MS (ESI+): m/z 168.03 (M+H)+.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
40%

Identifiers

REACTION_CXSMILES
Br[CH:2]1[C:7](=O)[CH2:6][CH2:5][CH2:4][C:3]1=[O:9].[C:10]([NH2:13])(=[S:12])[CH3:11]>N1C=CC=CC=1>[CH3:11][C:10]1[S:12][C:2]2[C:3](=[O:9])[CH2:4][CH2:5][CH2:6][C:7]=2[N:13]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC1C(CCCC1=O)=O
Name
Quantity
7.9 g
Type
reactant
Smiles
C(C)(=S)N
Name
Quantity
150 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 16 h the solvent was removed under vacuum
Duration
16 h
ADDITION
Type
ADDITION
Details
10% aq NaCl solution (150 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with CH2Cl2 (4×100 mL)
WASH
Type
WASH
Details
The organic extracts were washed with additional 10% aq NaCl solution (2×100 mL)
CUSTOM
Type
CUSTOM
Details
before being dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The dark viscous oil obtained
CUSTOM
Type
CUSTOM
Details
was purified
DISTILLATION
Type
DISTILLATION
Details
a Kugelrohr distillation unit

Outcomes

Product
Name
Type
product
Smiles
CC=1SC2=C(N1)CCCC2=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.97 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 39.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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